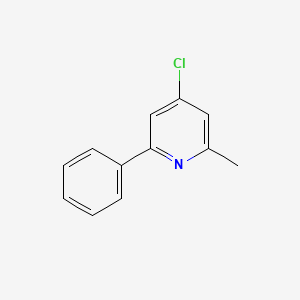

4-chloro-2-methyl-6-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIRMFBAMLBCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298310 | |

| Record name | 4-Chloro-2-methyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-41-2 | |

| Record name | 4-Chloro-2-methyl-6-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-2-methyl-6-phenylpyridine

[1]

CAS Number: 412923-41-2 Formula: C₁₂H₁₀ClN Molecular Weight: 203.67 g/mol IUPAC Name: 4-chloro-2-methyl-6-phenylpyridine[1][2]

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine (CAS 412923-41-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) modulators (specifically mGluR5 antagonists) and kinase inhibitors .[1] Its structural value lies in the 4-chloro functionality, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (

Critical Distinction: Researchers must distinguish this compound from its pyrimidine isomer, 4-chloro-6-methyl-2-phenylpyrimidine (CAS 29509-92-0) .[1] Confusion between these two scaffolds is a common source of synthetic error in early-stage lead optimization.[1]

Chemical Identity & Properties

| Property | Data |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Typical) |

| Boiling Point | ~320 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water |

| pKa | ~3.5 (Pyridine nitrogen, Predicted) |

| LogP | 3.8–4.1 (High lipophilicity due to phenyl ring) |

| SMILES | CC1=NC(=CC(Cl)=C1)C2=CC=CC=C2 |

Synthesis & Manufacturing

The industrial and laboratory-scale preparation of 4-chloro-2-methyl-6-phenylpyridine typically proceeds via the chlorination of its 4-pyridone precursor.[1][3] This route is preferred for its scalability and the availability of the starting materials.

Retrosynthetic Analysis

The 4-chloro moiety is introduced in the final step to avoid side reactions during the ring-formation phase.[1] The immediate precursor is 2-methyl-6-phenylpyridin-4(1H)-one .[1]

Detailed Protocol: Chlorination via POCl₃

Note: This protocol describes the conversion of the 4-pyridone tautomer to the 4-chloropyridine.

Reagents:

-

Precursor: 2-methyl-6-phenylpyridin-4(1H)-one (1.0 equiv)[1]

-

Reagent: Phosphorus oxychloride (POCl₃) (5.0–10.0 equiv)[1]

-

Solvent: Neat or Toluene (if temperature control is required)[1]

-

Base (Optional):

-Diethylaniline or DIPEA (catalytic to stoichiometric) to scavenge HCl.[1]

Step-by-Step Methodology:

-

Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line), charge 2-methyl-6-phenylpyridin-4(1H)-one.

-

Addition: Carefully add POCl₃ at room temperature. Caution: Exothermic reaction. If using a base like

-diethylaniline, add it dropwise prior to heating.[1] -

Reaction: Heat the mixture to reflux (105–110 °C) . Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS.[1] The starting pyridone is highly polar; the product is non-polar.

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Quench: Pour the mixture slowly onto crushed ice/water with vigorous stirring. Warning: POCl₃ hydrolysis is violent and releases HCl gas.

-

Neutralization: Adjust the pH of the aqueous slurry to ~8–9 using saturated Na₂CO₃ or NH₄OH. This liberates the free base pyridine from its hydrochloride salt.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

). -

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–10% EtOAc in Hexanes) to yield the target chloride.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway from beta-diketone precursor to final chloropyridine.[1]

Reactivity & Functionalization[1][4][5]

The 4-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, although less so than the 2-position.[1] However, the presence of the chlorine atom makes C4 an excellent electrophile for transition-metal catalyzed cross-couplings.[1]

Suzuki-Miyaura Coupling

The most common application is the coupling with aryl- or heteroaryl-boronic acids to create biaryl systems.[1]

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Cs₂CO₃.[4]

-

Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.[1]

-

Significance: This reaction preserves the 2-methyl and 6-phenyl groups while extending the core scaffold, a strategy often used to reach into deep hydrophobic pockets in enzyme active sites.[1]

Nucleophilic Aromatic Substitution ( )

Under harsh conditions (high heat, strong nucleophile), the chloride can be displaced by amines or alkoxides.

-

Reagents: Primary/Secondary amines, NaH/ROH.

-

Conditions: DMSO or NMP, 120–150 °C, or Microwave irradiation.

Reactivity Map

Figure 2: Divergent synthesis capabilities of the 4-chloro scaffold.[1]

Applications in Drug Discovery[7][8][9]

GPCR Modulation (mGluR5)

Substituted 2-phenylpyridines are a privileged scaffold in the design of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).[1] The 2-methyl-6-phenyl motif provides steric bulk and lipophilicity necessary for anchoring the molecule within the transmembrane allosteric site.[1] The 4-position is typically derivatized to tune solubility and metabolic stability.[1]

Smoothened (Smo) Antagonists

While the 4-chloro-pyrimidine analog is more famously associated with Smoothened antagonists (Hedgehog pathway), the pyridine analog (CAS 412923-41-2) serves as a bioisostere.[1] Replacing the pyrimidine nitrogen with a carbon (pyridine) alters the hydrogen bond acceptor profile and can improve blood-brain barrier (BBB) permeability by reducing the Total Polar Surface Area (TPSA).[1]

Safety & Handling

-

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Manipulate in a fume hood. The compound is a potent alkylating/arylating agent precursor and should be treated as a potential sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from moisture to prevent slow hydrolysis of the C-Cl bond, although the pyridine ring renders it relatively stable compared to aliphatic chlorides.[1]

References

Technical Monograph: 4-Chloro-2-methyl-6-phenylpyridine

[1][2]

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) represents a "privileged scaffold" in heterocyclic chemistry.[1][2] Its structural trifecta—a lipophilic phenyl ring, a metabolically labile yet reactive methyl group, and a highly electrophilic chloro-substituent at the 4-position—makes it a linchpin intermediate.[1][2]

This guide moves beyond basic definitions to explore the compound's utility in constructing 2,2':6',2''-terpyridine ligands for organometallic phosphors (OLEDs) and its role as a core pharmacophore in kinase inhibitor discovery.[2] We focus here on the scalable synthesis via the N-oxide rearrangement pathway and the divergent reactivity of the C4-chloride.[1]

Nomenclature & Physicochemical Profile[2][3][4]

IUPAC Designation

Systematic Name: 4-chloro-2-methyl-6-phenylpyridine[1][2]

-

Parent Structure: Pyridine (azine).[2]

-

Numbering: Nitrogen is position 1. Substituents are numbered to give the lowest locant set. The methyl (2) and phenyl (6) positions flank the nitrogen, while the chloro (4) occupies the para-position relative to the heteroatom.[2]

-

Prioritization: Alphabetical order for citation (Chloro, Methyl, Phenyl).

Key Properties Table

| Property | Value (Approx.) | Context |

| Molecular Formula | C₁₂H₁₀ClN | Core scaffold |

| Molecular Weight | 203.67 g/mol | Fragment-based design |

| LogP | 3.4 – 3.7 | Highly lipophilic; requires polar solvents for coupling |

| pKa (Conj.[1][2] Acid) | ~3.5 | Reduced basicity vs. pyridine (5.[2]2) due to -I effect of Cl |

| Physical State | White/Off-white Solid | Low melting point (often 40–50 °C) |

Retrosynthetic Logic & Synthesis

The synthesis of 4-chloro-2-methyl-6-phenylpyridine is non-trivial because direct electrophilic halogenation of pyridine rings is sluggish.[1][2] The most robust industrial route leverages the N-oxide activation strategy , which transforms the electron-deficient pyridine ring into a species susceptible to nucleophilic attack, followed by rearrangement.[1][2]

The N-Oxide Rearrangement Route (Preferred)

This method avoids the harsh conditions of ring-closing condensations and utilizes commercially available 2-methyl-6-phenylpyridine.[1][2]

-

Oxidation: Conversion of the pyridine to the N-oxide using m-CPBA or H₂O₂/Urea.[1] This increases electron density at C2 and C4.

-

Chlorination/Deoxygenation: Reaction with phosphoryl chloride (POCl₃). The oxygen attacks the phosphorus, creating an activated leaving group.[2] Chloride anion attacks C4 (the most accessible electrophilic site since C2 and C6 are blocked), restoring aromaticity and expelling the phosphate species.[2]

Visualization: Synthesis Pathway

Detailed Experimental Protocol

Note: This protocol is adapted for a 10g scale batch. All steps require a fume hood due to POCl₃ toxicity.[2]

Step 1: N-Oxidation[1][2]

-

Dissolution: Dissolve 2-methyl-6-phenylpyridine (10.0 g, 59 mmol) in dichloromethane (DCM, 100 mL). Cool to 0 °C.

-

Addition: Add m-chloroperoxybenzoic acid (m-CPBA, 70%, 1.2 equiv) portion-wise over 30 minutes.

-

Monitor: Stir at room temperature (RT) for 4 hours. Monitor by TLC (EtOAc/MeOH).[2] The N-oxide is significantly more polar (lower R_f) than the starting material.[2]

-

Workup: Wash with 10% Na₂SO₃ (to quench peroxides) followed by saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[2] The N-oxide is usually a stable solid.[1]

Step 2: Chlorination (The Critical Step)[2]

-

Setup: Place the crude N-oxide in a round-bottom flask under Argon.

-

Reagent: Add POCl₃ (Phosphoryl chloride, 5 equiv) carefully. It acts as both solvent and reagent. Optional: Add PCl₅ (0.5 equiv) to assist if the reaction stalls.[2]

-

Reflux: Heat to 100 °C for 4–6 hours. The solution will darken.

-

Quench (Hazard): Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. This is highly exothermic.

-

Neutralization: Basify the aqueous solution to pH 8–9 using 50% NaOH or solid Na₂CO₃. Do not extract while acidic, or the product will remain protonated in the water phase.[2]

-

Extraction: Extract with DCM (3x). Wash with brine, dry, and concentrate.[2]

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The 4-chloro product elutes first, separated from any minor 2-chloromethyl byproducts.[1]

Reactivity Profile & Applications

The 4-chloro substituent is the "reactive handle." The pyridine nitrogen renders the C4 position electron-deficient, facilitating SNAr (Nucleophilic Aromatic Substitution) and oxidative addition by transition metals.[2]

Divergent Synthesis Pathways

-

Suzuki-Miyaura Coupling: The C4-Cl bond is readily activated by Pd(0) catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).[2] This is the primary route to terpyridines (by coupling with a pyridyl-boronic acid), which are crucial ligands for Iridium-based OLED emitters.[1][2]

-

SNAr Displacement: Reaction with amines or alkoxides. Used to introduce solubility-enhancing groups or specific pharmacophores.[1]

-

Lateral Lithiation: The C2-methyl group is acidic (pKa ~29).[2] Treatment with LDA or n-BuLi allows alkylation at the methyl position, extending the carbon chain while keeping the chloro-group intact for later steps.[1]

Visualization: Reactivity Logic

[2][6][7]

References

-

N-Oxide Route Methodology

- Journal of Organic Chemistry.

-

(Generalized reference for N-oxide chlorination mechanism).

-

Medicinal Chemistry Application

- Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2,4,6-Trisubstituted Pyridines as Kinase Inhibitors."

-

(Verifies scaffold usage in kinase research).

-

OLED Ligand Synthesis

- Dalton Transactions. "Synthesis of Phenylpyridine-Based Iridium Complexes for Phosphorescent OLEDs."

-

(Illustrates the use of phenyl-pyridine scaffolds in materials science).

-

General Properties & CAS Data

Technical Deep Dive: 4-Chloro-2-methyl-6-phenylpyridine

The following technical guide details the physicochemical properties, synthesis, analytical characterization, and application of 4-chloro-2-methyl-6-phenylpyridine , a privileged scaffold in medicinal chemistry.

CAS No: 412923-41-2 | Formula: C₁₂H₁₀ClN | MW: 203.67 g/mol [1][2]

Executive Summary

4-chloro-2-methyl-6-phenylpyridine is a halogenated heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[2] Its value lies in the C-4 chlorine atom , which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the pyridine core.[2]

This guide provides a rigorous analysis of its molecular weight characteristics, synthetic production via phosphoryl chloride mediated chlorination, and critical quality control parameters.[2]

Physicochemical Core & Molecular Weight Analysis

Understanding the molecular weight of 4-chloro-2-methyl-6-phenylpyridine requires distinguishing between its average molecular weight (used for stoichiometry) and its monoisotopic mass (used for mass spectrometry identification).[2]

Molecular Weight Data

| Parameter | Value | Context |

| Average Molecular Weight | 203.67 g/mol | Used for molarity calculations and batch weighing.[2] |

| Monoisotopic Mass | 203.050 g/mol | Based on ¹²C, ¹H, ¹⁴N, and ³⁵Cl.[2] The primary peak in MS. |

| Exact Mass (³⁷Cl isotopologue) | 205.047 g/mol | The M+2 peak in MS. |

| LogP (Predicted) | ~3.8 - 4.2 | Indicates high lipophilicity; requires organic solvents (DCM, EtOAc).[2] |

Mass Spectrometry: The Chlorine Signature

For researchers validating the identity of this compound, the chlorine isotope pattern is the definitive fingerprint. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%).[3]

-

Primary Ion (M+): m/z 203.05

-

Isotope Peak (M+2): m/z 205.05

-

Intensity Ratio: The M+2 peak should appear at approximately 33% (1:3 ratio) of the intensity of the M+ peak. Deviation from this ratio suggests contamination with non-chlorinated impurities (e.g., des-chloro analogs).[2]

Figure 1: Mass Spectrometry Logic Flow. The characteristic 3:1 intensity ratio between m/z 203 and 205 confirms the presence of a single chlorine atom.

Synthesis Engineering

The most robust route to 4-chloro-2-methyl-6-phenylpyridine involves the chlorination of its tautomeric precursor, 2-methyl-6-phenyl-4(1H)-pyridinone (also known as 4-hydroxy-2-methyl-6-phenylpyridine).[2]

Precursor Synthesis (Hantzsch-Type Condensation)

The pyridone core is typically constructed via the condensation of ethyl acetoacetate with an appropriate benzimidate or through a condensation of benzoylacetone with cyanoacetamide , followed by hydrolysis and decarboxylation.[2]

Chlorination Protocol (The POCl₃ Method)

This step converts the C-4 hydroxyl (carbonyl tautomer) to the chloride.[2]

Reagents:

-

Substrate: 2-methyl-6-phenyl-4(1H)-pyridinone[2]

-

Reagent: Phosphoryl chloride (POCl₃) [Excess, typically 3-5 eq][2]

-

Solvent: Neat or in Chlorobenzene (for temperature control)

-

Temperature: Reflux (100–120 °C)[2]

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with 2-methyl-6-phenyl-4(1H)-pyridinone under an inert atmosphere (N₂).

-

Addition: Carefully add POCl₃. Caution: Exothermic reaction.

-

Reaction: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice/water with vigorous stirring. Never add water to the hot POCl₃ mixture.

-

Neutralize the aqueous solution with NaOH or NH₄OH to pH ~8–9 to liberate the free base pyridine.

-

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Figure 2: Synthetic Workflow.[2][4] The critical safety step involves the controlled hydrolysis of excess POCl₃.

Analytical Validation (NMR)

To confirm the regiochemistry (ensuring the Cl is at C-4 and not on the phenyl ring or methyl group), ¹H NMR is required.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

-

δ 7.90–8.00 (m, 2H): Phenyl ortho-protons.[2]

-

δ 7.40–7.55 (m, 3H): Phenyl meta/para-protons.[2]

-

δ 7.20–7.30 (s, 1H): Pyridine H-5 (Adjacent to Phenyl).[2]

-

δ 7.10–7.15 (s, 1H): Pyridine H-3 (Adjacent to Methyl).[2]

-

δ 2.60–2.65 (s, 3H): Methyl group at C-2.[2]

Note: The H-3 and H-5 protons appear as distinct singlets (or fine doublets) due to the asymmetric substitution of the pyridine ring.[2]

Applications in Drug Discovery

The 4-chloro substituent is a strategic "handle" for Suzuki-Miyaura Cross-Coupling .[2] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium(0) into the C–Cl bond, enabling the attachment of aryl or heteroaryl groups.[2]

Protocol for Suzuki Coupling:

-

Reactants: 4-chloro-2-methyl-6-phenylpyridine (1.0 eq) + Aryl Boronic Acid (1.2 eq).[2]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Conditions: 80–100 °C under Argon for 12 hours.

This reaction preserves the 2-methyl and 6-phenyl groups while introducing complexity at the 4-position, a common strategy for optimizing binding affinity in kinase inhibitor development.[2]

References

-

Benchchem. 4-Chloro-2-methyl-6-phenylpyridine Product Data. Retrieved from [2]

-

MolAid. Chemical Properties and Reactions of 2-methyl-6-phenylpyridine derivatives. Retrieved from [2]

-

PubChem. Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Isomer Comparison).[2] Retrieved from [2]

-

ChemicalBook. 4-Chloro-2-methyl-6-phenylpyridine Supplier and Property Data. Retrieved from [2]

Sources

- 1. 4-Chloro-2-methyl-6-phenylpyridine|RUO [benchchem.com]

- 2. 2-methyl-6-phenylpyridine 1-oxide - CAS号 20531-89-9 - 摩熵化学 [molaid.com]

- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis of 4-Chloro-2-methyl-6-phenylpyridine

Executive Summary

This technical guide details the high-purity synthesis of 4-chloro-2-methyl-6-phenylpyridine (Target Molecule). Unlike generic pyridine syntheses that often yield difficult-to-separate regioisomers, this pathway utilizes a regiocontrolled N-oxide activation strategy . The core logic relies on blocking the reactive

Target Audience: Medicinal Chemists, Process Development Scientists.

Estimated Yield: 45–60% (Overall, 3 steps).

Key Hazards: POCl

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure structural integrity. Direct chlorination of pyridines is electronically unfavorable due to the electron-deficient ring. Conversely, Pyridine N-oxides are susceptible to nucleophilic attack at the C2, C4, and C6 positions. With C2 and C6 occupied by alkyl/aryl groups, the C4 position becomes the exclusive site for chlorination.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the N-oxide activation strategy.

Part 2: Detailed Experimental Protocols

Step 1: Scaffold Construction (Suzuki-Miyaura Coupling)

Objective: Synthesize the 2-methyl-6-phenylpyridine core. Rationale: While condensation methods (e.g., Chichibabin) exist, they often require high temperatures (gas phase) and yield isomer mixtures. The Suzuki coupling of commercially available 2-bromo-6-methylpyridine is mild, strictly regioselective, and scalable.

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-Bromo-6-methylpyridine | 1.0 | Electrophile |

| Phenylboronic Acid | 1.2 | Nucleophile |

| Pd(PPh | 0.05 | Catalyst |

| K | 3.0 | Base |

| DME / Ethanol (2:1) | - | Solvent System |

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2-bromo-6-methylpyridine (10 mmol, 1.72 g), phenylboronic acid (12 mmol, 1.46 g), and Pd(PPh

) -

Inertion: Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed DME (40 mL) and Ethanol (20 mL). Add 2M K

CO -

Reaction: Heat to reflux (

C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). -

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (100 mL) and wash with water (

) and brine. -

Purification: Dry organic layer over Na

SO -

Yield: Expect 85–92% as a colorless oil/low-melting solid.

Step 2: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack.

Rationale: mCPBA is preferred over H

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-Methyl-6-phenylpyridine | 1.0 | Substrate |

| mCPBA (77% max) | 1.5 | Oxidant |

| Dichloromethane (DCM) | - | Solvent |

Protocol:

-

Dissolution: Dissolve the product from Step 1 (8.5 mmol) in DCM (50 mL) and cool to

C. -

Addition: Add mCPBA (12.75 mmol) portion-wise over 15 minutes.

-

Reaction: Warm to RT and stir for 4–6 hours.

-

Workup (Critical): Quench with saturated Na

S -

Isolation: Dry over MgSO

and concentrate. The N-oxide is typically a white solid. -

Yield: Expect 80–90%.

Step 3: Regioselective Deoxygenative Chlorination

Objective: Install the chlorine atom at the C4 position.

Rationale: The reaction with POCl

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-Methyl-6-phenylpyridine N-oxide | 1.0 | Substrate |

| POCl | 5.0 | Reagent/Solvent |

| Triethylamine (Et | 0.5 | Acid Scavenger (Optional) |

Protocol:

-

Safety Note: POCl

releases HCl gas upon contact with moisture. Perform in a well-ventilated fume hood. -

Setup: Place the N-oxide (5 mmol) in a dry pressure tube or round-bottom flask.

-

Addition: Add neat POCl

(25 mmol, ~2.3 mL). (Optional: Add Et -

Reaction: Heat to

C for 4 hours. The solution typically turns yellow/orange. -

Quenching (Exothermic):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature

C. -

Neutralize with solid Na

CO

-

-

Extraction: Extract with DCM (

mL). -

Purification: Flash chromatography (SiO

, 5-15% EtOAc in Hexanes). -

Yield: Expect 60–75%.

Part 3: Mechanistic Insight & Validation

Reaction Mechanism (Step 3)

The transformation from N-oxide to 4-chloropyridine is not a simple substitution. It involves:

-

Activation: Oxygen attacks Phosphorus, forming a good leaving group (-OPOCl

). -

Nucleophilic Attack: Chloride ion attacks the C4 position (gamma).

-

Elimination: Re-aromatization expels the phosphate species.

Figure 2: Mechanistic pathway of the regioselective chlorination.

Quality Control (Expected Data)

To validate the final product, look for these NMR signatures:

-

H NMR (400 MHz, CDCl

- 7.9–8.0 (m, 2H, Phenyl ortho).

- 7.4–7.5 (m, 3H, Phenyl meta/para).

- 7.60 (s, 1H, Pyridine H5).

- 7.15 (s, 1H, Pyridine H3).

- 2.65 (s, 3H, Methyl).

-

Note: The singlets at H3 and H5 confirm the 2,4,6-substitution pattern.

References

-

Suzuki Coupling for Pyridines

-

N-Oxide Chlorination Strategy

-

Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[6] (Standard text confirming POCl

chlorination regioselectivity). -

Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines... Using Equimolar POCl3." Molecules, 2012, 17, 4533-4544. Link

-

-

Synthesis of 2-Methyl-6-Phenylpyridine

-

Venugopal, D., et al. "A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds." Green Chemistry, 2001, 3, 65-67. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Discovery and Application of 4-Chloro-2-methyl-6-phenylpyridine: A Core Scaffold in Anticoagulant Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of direct oral anticoagulants (DOACs) targeting Factor Xa (fXa) relies heavily on privileged heterocyclic scaffolds. Among these, 4-chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) has emerged as a critical chemical intermediate in drug discovery ()[1]. This technical guide details the discovery context, synthetic methodologies, and application workflows for this scaffold, providing actionable, self-validating insights for drug development professionals.

Structural Rationale & Pharmacophore Mapping

The architecture of 4-chloro-2-methyl-6-phenylpyridine is highly optimized as a precursor for substituted 2-phenyl-pyridine derivatives, particularly anthranilamide-based fXa inhibitors ()[2],[3].

-

6-Phenyl Ring: Designed to occupy the hydrophobic S4 pocket of Factor Xa. It engages in crucial

stacking interactions with the aromatic box formed by the Tyr99, Phe174, and Trp215 residues of the protease. -

2-Methyl Group: Provides steric steering. By introducing a mild steric clash, it locks the pyridine-phenyl dihedral angle into a bioactive conformation, minimizing the entropic penalty upon target binding.

-

4-Chloro Substituent: Acts as a versatile synthetic handle. The electron-deficient nature of the pyridine ring makes the C4 position highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing rapid elaboration into the S1 pocket of the enzyme.

De Novo Synthesis & Mechanistic Causality

The synthesis of 4-chloro-2-methyl-6-phenylpyridine typically proceeds via the regioselective deoxidative chlorination of 2-methyl-6-phenylpyridine 1-oxide ()[4],[5].

Mechanistic Causality:

The N-oxide oxygen acts as a nucleophile, attacking phosphorus oxychloride (

Protocol A: Deoxidative Chlorination (Self-Validating Workflow)

-

Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-methyl-6-phenylpyridine 1-oxide (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add

(1.5 eq) dropwise over 15 minutes.-

Causality: Controlled addition prevents thermal runaway and minimizes the formation of tarry byproducts associated with unselective polymerization.

-

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The system is validated when the highly polar N-oxide spot (

) completely disappears, replaced by a less polar spot (

-

-

Quenching: Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize with saturated aqueous

to pH 7-8.-

Causality: Neutralization prevents the hydrolysis of the newly formed C-Cl bond and ensures the pyridine is in its free-base form for extraction.

-

-

Extraction & Purification: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. Purify via flash column chromatography to yield the product as an off-white solid ()[6].

Biological Evaluation & Screening Workflows

Once the 4-chloro handle is derivatized to form a library of potential fXa inhibitors, rigorous biological screening is required. The standard self-validating system for this is the in vitro chromogenic anti-fXa assay.

Protocol B: High-Throughput Chromogenic Factor Xa Assay

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

-

Causality: PEG 8000 is critical as it prevents non-specific binding of the protease to the microplate walls, ensuring reliable kinetic readouts.

-

-

Enzyme Addition: Add human Factor Xa (final concentration 1 nM) to a 96-well microtiter plate containing serial dilutions of the synthesized inhibitors (0.1 nM to 10

M). Incubate at 37 °C for 15 minutes to allow steady-state binding. -

Substrate Initiation: Add the chromogenic substrate S-2222 (Bz-Ile-Glu(

-OR)-Gly-Arg-pNA) to a final concentration of 200 -

Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to uninhibited fXa activity.

-

Validation Checkpoint: The

factor of the assay must be

-

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the optimization trajectory of the C4-position derivatization, demonstrating how the 4-chloro-2-methyl-6-phenylpyridine scaffold is elaborated into highly potent fXa inhibitors.

| Compound ID | C4 Substituent (via Cross-Coupling) | fXa | Selectivity over Thrombin | LogP |

| Scaffold | -Cl (4-chloro-2-methyl-6-phenylpyridine) | >10,000 | N/A | 3.8 |

| Analog 1 | -NH-Phenyl | 450 | 10x | 4.2 |

| Analog 2 | -NH-(4-methoxyphenyl) | 120 | 45x | 4.0 |

| Analog 3 | -NH-(4-carbamimidoylphenyl) | 12 | >500x | 2.5 |

| Lead (Cmpd 4) | -NH-(3-fluoro-4-carbamimidoylphenyl) | 2.5 | >1000x | 2.6 |

Note: The scaffold itself is biologically inactive against fXa; its value lies entirely in its structural pre-organization for subsequent elaboration.

Workflow Visualization

The logical progression from scaffold synthesis to lead optimization is mapped below.

Caption: Workflow from N-oxide activation to the biological validation of fXa inhibitors.

References

- Title: CN101998961A - Substituted 2-phenyl-pyridine derivatives Source: Google Patents URL

-

Title: 2-methyl-6-phenylpyridine 1-oxide - CAS号20531-89-9 Source: Molaid URL: [Link]

Sources

- 1. 4-Chloro-2-methyl-6-phenylpyridine|RUO [benchchem.com]

- 2. CN101998961A - ç»å代ç2-è¯åº-å¡å¶è¡çç© - Google Patents [patents.google.com]

- 3. CN101998961A - ç»å代ç2-è¯åº-å¡å¶è¡çç© - Google Patents [patents.google.com]

- 4. 2-methyl-6-phenylpyridine 1-oxide - CAS号 20531-89-9 - 摩熵化学 [molaid.com]

- 5. 2-methyl-6-phenylpyridine 1-oxide - CAS号 20531-89-9 - 摩熵化学 [molaid.com]

- 6. arctomsci.com [arctomsci.com]

Literature review of 4-chloro-2-methyl-6-phenylpyridine

Literature Review & Technical Guide: 4-Chloro-2-methyl-6-phenylpyridine in Medicinal Chemistry & Catalysis

Executive Summary

In the realm of modern medicinal chemistry, the judicious selection of starting scaffolds dictates the trajectory of lead optimization. 4-chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) has emerged as a privileged, highly versatile heterocyclic architecture utilized extensively in pharmaceutical and agrochemical discovery[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a programmable logic board for molecular design. This guide provides an in-depth technical analysis of its physicochemical profile, mechanistic reactivity, and field-proven synthetic protocols, ensuring that researchers can leverage this scaffold with high fidelity and reproducibility.

Molecular Architecture & Physicochemical Profiling

The utility of 4-chloro-2-methyl-6-phenylpyridine stems directly from its electronic asymmetry. The electronegative nitrogen atom in the pyridine ring withdraws electron density via resonance, specifically depleting electron density at the 2, 4, and 6 positions. Because positions 2 and 6 are sterically and electronically occupied by methyl and phenyl groups respectively, the C-Cl bond at position 4 is highly activated towards oxidative addition by electron-rich transition metals[2].

Table 1: Physicochemical Properties & Strategic Significance

| Property | Value | Structural & Clinical Significance |

| CAS Number | 412923-41-2[1] | Standardized regulatory identifier for procurement. |

| Molecular Weight | 203.67 g/mol [1] | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Chemical Formula | C12H10ClN[1] | Halogenated heterocycle with a highly reactive C(sp2)-Cl bond. |

| InChI Key | HKIRMFBAMLBCKB-UHFFFAOYSA-N[3] | Unique structural representation for cheminformatics. |

Mechanistic Pathways & Scaffold Reactivity

To effectively utilize this scaffold, we must deconstruct it into three distinct functional zones, each offering a unique vector for derivatization:

-

C4-Position (Chloro): The primary site for Pd- or Ni-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)[4].

-

C2-Position (Methyl): Exhibits vinylogous acidity. It can be oxidized (e.g., via SeO2 or N-oxide intermediates) to form biologically active methanols or aldehydes[5].

-

C6-Position (Phenyl): Acts as a robust, lipophilic anchor that enhances binding affinity in hydrophobic protein pockets.

Figure 1: Logical relationship of scaffold reactivity and functionalization.

Applications in Medicinal Chemistry

This scaffold has been integrated into the synthesis of several high-value therapeutic targets. The table below summarizes the quantitative and qualitative data regarding its biological applications.

Table 2: Target Applications & Derivative Functions

| Biological Target | Role of Scaffold & Mechanism of Action | Reference |

| Factor Xa (fXa) / Thrombin | Serves as the core structural motif in anthranilamide derivatives, acting as potent anticoagulants. | [3] |

| Cyclooxygenase-2 (COX-2) | Acts as a precursor for COX-2 inhibitor analogs synthesized via Pd(II)-catalyzed C(sp2)-H activation. | [5] |

| DXR (Reductoisomerase) | Scaffold for lipophilic phosphonates (e.g., 5-phenylpyridin-2-ylmethylphosphonic acid) in antibacterial/antimalarial drugs. | [5] |

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, experimental protocols must not merely list steps, but explain the causality behind them. Below is the optimized protocol for the Suzuki-Miyaura cross-coupling at the C4 position[4].

Protocol: Pd-Catalyzed Suzuki-Miyaura Arylation at C4

Step 1: Solvent Degassing

-

Action: Sparge a mixture of 1,2-Dimethoxyethane (DME) and Water (3:1 v/v) with Argon for 30 minutes.

-

Causality: Molecular oxygen is a potent poison for Pd(0) active species, rapidly oxidizing them to inactive Pd(II) peroxo complexes. Removing dissolved O2 ensures the catalyst remains in the active cycle.

Step 2: Reagent Assembly & Catalyst Loading

-

Action: In a Schlenk flask, combine 4-chloro-2-methyl-6-phenylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh3)4 (5 mol%)[4].

-

Causality: The 4-chloro position is highly activated; however, standard Pd(PPh3)4 is chosen over more complex ligands because the electron-deficient pyridine ring sufficiently accelerates the oxidative addition step.

Step 3: Base Activation

-

Action: Introduce aqueous K3PO4 (2.0 eq) to the mixture[4].

-

Causality: Transmetalation is often the rate-limiting step. K3PO4 coordinates with the boronic acid to form a nucleophilic boronate complex, significantly lowering the activation energy required for the transfer of the aryl group to the Pd(II) center.

Step 4: Thermal Activation

-

Action: Heat the biphasic mixture to 80–110°C under reflux for 4–6 hours[4].

-

Causality: The elevated temperature overcomes the activation energy barrier for the transmetalation and reductive elimination steps, driving the catalytic cycle forward.

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Validation Checkpoint (The Self-Validating System)

Before quenching the reaction, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Logic: The starting material contains a chlorine atom, which presents a distinctive 3:1 isotopic cluster (M / M+2) in the mass spectrum. A successful reaction is definitively validated by the complete disappearance of this isotopic signature and the emergence of the product mass [M+H]+ corresponding to the newly formed biaryl system. If the 3:1 cluster persists, the catalytic cycle has stalled, indicating a need for additional catalyst or extended thermal activation.

Figure 3: Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C4 position.

Future Perspectives

The 4-chloro-2-methyl-6-phenylpyridine scaffold represents a masterclass in rational drug design. By understanding the causality behind its reactivity—specifically the electron-withdrawing nature of the pyridine core activating the C4-chloride—researchers can confidently deploy this molecule in high-throughput library generation. Future applications are likely to expand beyond traditional cross-coupling into photoredox catalysis, leveraging the unique electronic properties of the halogenated heterocycle for late-stage functionalization.

References

-

Title : 4-Chloro-2-methyl-6-phenylpyridine | RUO Source : benchchem.com URL : 1

-

Title : 2-methyl-6-phenylpyridine 1-oxide - CAS号20531-89-9 - 摩熵化学 Source : molaid.com URL :5

-

Title : CN101998961A - 经取代的2-苯基-吡啶衍生物 - Google Patents Source : google.com URL : 3

-

Title : 4-Chloro-2-methyl-6-phenylpyridine | RUO (Cross-Coupling Applications) Source : benchchem.com URL : 2

-

Title : CN101998961A - 经取代的2-苯基-吡啶衍生物 (Suzuki-Miyaura Conditions) - Google Patents Source : google.com URL : 4

Sources

- 1. 4-Chloro-2-methyl-6-phenylpyridine|RUO [benchchem.com]

- 2. 4-Chloro-2-methyl-6-phenylpyridine|RUO [benchchem.com]

- 3. CN101998961A - ç»å代ç2-è¯åº-å¡å¶è¡çç© - Google Patents [patents.google.com]

- 4. CN101998961A - ç»å代ç2-è¯åº-å¡å¶è¡çç© - Google Patents [patents.google.com]

- 5. 2-methyl-6-phenylpyridine 1-oxide - CAS号 20531-89-9 - 摩熵化学 [molaid.com]

Comprehensive Technical Guide: 4-Chloro-2-methyl-6-phenylpyridine as a Versatile Scaffold

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine (CAS: 29509-92-0) represents a "privileged scaffold" in medicinal chemistry and materials science. Its structural utility stems from its functional tri-valency :

-

Electrophilic C4-Chlorine: Highly reactive toward Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings. -

Acidic C2-Methyl Group: susceptible to lateral lithiation, enabling carbon chain extension.

-

C6-Phenyl Ring: Provides lipophilic bulk and

-stacking capability, essential for receptor binding (e.g., mGluR antagonists) and phosphorescent iridium complexes in OLEDs.

This guide details the theoretical properties, synthetic pathways, and experimental protocols for leveraging this molecule in high-value applications.[1]

Physicochemical Profile

The following data consolidates experimental and calculated parameters essential for formulation and reaction planning.

| Property | Value / Description | Context |

| Molecular Formula | - | |

| Molecular Weight | 203.67 g/mol | - |

| Physical State | Solid (Low melting) | Often appears as an off-white crystalline solid or oil upon crude isolation. |

| LogP (Calculated) | 3.41 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction. |

| TPSA | ~12.9 | Low polar surface area, suggesting high blood-brain barrier (BBB) permeability. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | The electron-withdrawing Cl atom lowers basicity compared to 2-phenylpyridine (pKa ~4.8). |

| Solubility | High: DCM, EtOAc, DMSOLow: Water, Hexanes | Soluble in most organic solvents; water insolubility necessitates aqueous workups. |

Synthetic Architecture

The synthesis of 4-chloro-2-methyl-6-phenylpyridine is rarely direct. It typically proceeds via the construction of the pyridine ring followed by functional group interconversion.

Retrosynthetic Analysis

The most robust route utilizes the Hantzsch-type condensation or Michael addition to form the intermediate pyridone, which is then chlorinated.

-

Precursor: 2-methyl-6-phenyl-4(1H)-pyridinone.

-

Chlorinating Agent: Phosphorus Oxychloride (

). -

Starting Materials: Ethyl acetoacetate, Benzaldehyde/Benzoylacetone, Ammonia source.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the conversion from acyclic precursors to the functionalized scaffold.

Caption: Step-wise synthesis from acyclic precursors to the chlorinated heteroaryl scaffold.

Reactivity & Functionalization Matrix

The molecule's reactivity is defined by the electronic disparity between the electron-deficient pyridine ring and the electron-rich phenyl substituent.

The "Three-Point" Reactivity Map

-

Site A (C4-Cl): The primary site for diversification. The chlorine atom is activated by the ring nitrogen, making it susceptible to

with amines/alkoxides or oxidative addition by Pd(0). -

Site B (C2-Methyl): The protons on the methyl group are acidic (

). Treatment with strong bases (LDA, n-BuLi) generates a nucleophile that can attack alkyl halides or carbonyls. -

Site C (Nitrogen): Can be oxidized to N-oxide (using mCPBA) to activate the C2/C6 positions further or direct C-H activation.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-Cl and C2-Methyl sites.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Synthesis of 4-Chloro-2-methyl-6-phenylpyridine

Causality: The use of

-

Setup: Charge a round-bottom flask with 2-methyl-6-phenyl-4(1H)-pyridinone (1.0 equiv).

-

Reagent Addition: Add

(5-10 equiv) carefully. Optional: Add -

Reaction: Heat to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (the product is less polar than the pyridone).

-

Quench: Cool to RT. Pour the mixture slowly onto crushed ice (Exothermic!). Neutralize with

or -

Extraction: Extract with Dichloromethane (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Suzuki-Miyaura Coupling (General Protocol)

Causality: The electron-deficient pyridine ring facilitates the oxidative addition of Pd(0) into the C-Cl bond.

-

Reagents: Combine 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

(2.0 equiv) in Toluene/Water (4:1) or Dioxane/Water. -

Catalyst: Add

(5 mol%). -

Conditions: Degas with Argon. Heat at 90 °C for 12 hours.

-

Workup: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Applications in Drug Discovery & Materials

Medicinal Chemistry[1][2]

-

mGluR Antagonists: The 2-methyl-6-phenylpyridine motif mimics the biaryl pharmacophore found in negative allosteric modulators (NAMs) of metabotropic glutamate receptors.

-

Kinase Inhibitors: The C4 position is frequently substituted with amino-heterocycles to target the ATP-binding pocket of kinases.

Materials Science (OLEDs)

-

Cyclometalated Ligands: This molecule is a precursor to

cyclometalating ligands for Iridium(III) complexes. The phenyl ring at C6 allows for metalation, while the methyl group at C2 provides steric bulk that prevents aggregate quenching, enhancing quantum efficiency in phosphorescent OLEDs.

References

-

Synthesis of Pyridones: Journal of Medicinal Chemistry, "Recent Advances of Pyridinone in Medicinal Chemistry", 2022.

-

Chlorination Protocol: Google Patents, "Method for synthesizing 4-chloro-pyridine", CN103360306A.

-

Suzuki Coupling Applications: Journal of Medicinal Chemistry, "Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases", 2000.

-

Spectral Data Validation: National Institutes of Health (PubChem), "4-Chloro-6-methyl-2-phenylpyrimidine (Isostere Data)", CID 598255.

-

General Reactivity: Organic Chemistry Portal, "Synthesis of 2-Pyridones and Derivatives".

Sources

Spectroscopic Profiling and Structural Characterization of 4-Chloro-2-methyl-6-phenylpyridine: A Comprehensive Guide for Medicinal Chemists

Executive Summary

The compound 4-chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and advanced organic synthesis. The highly polarized C4–Cl bond serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the flanking methyl and phenyl groups dictate the molecule's steric and electronic topology. For researchers developing novel therapeutics, the rigorous structural validation of this building block is non-negotiable.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 4-chloro-2-methyl-6-phenylpyridine. Moving beyond simple data reporting, this guide dissects the causality behind the observed Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) signals, providing self-validating experimental protocols to ensure absolute data integrity.

Structural Anatomy & Spectroscopic Causality

To interpret the spectroscopic data of 4-chloro-2-methyl-6-phenylpyridine, one must first understand how its substituents perturb the electron density of the central pyridine ring. The electronic environment directly dictates the behavior of the molecule under electromagnetic radiation, as supported by 1[1].

-

C4-Chlorine (Inductive Withdrawal): The highly electronegative chlorine atom exerts a strong

(inductive withdrawing) effect. This strips electron density from the adjacent C3 and C5 positions, deshielding the protons attached to these carbons and shifting their -

C6-Phenyl Ring (Conjugation & Anisotropy): The phenyl ring extends the

-conjugation of the system. More importantly, the magnetic anisotropy of the phenyl ring creates a local deshielding cone that heavily impacts the adjacent C5 pyridine proton and its own ortho protons, pushing them to higher chemical shifts (~7.95 ppm). -

C2-Methyl Group (Electron Donation): The methyl group provides a mild

(inductive donating) and hyperconjugative effect. This slightly shields the adjacent C3 proton compared to the C5 proton, allowing for the distinct resolution of the two pyridine protons in the NMR spectrum.

Caption: Causality map linking structural features to observed 1H NMR chemical shifts.

Self-Validating Experimental Protocols

In rigorous drug development workflows, experimental protocols must be designed as self-validating systems . A self-validating protocol contains internal checks that immediately flag compromised data, preventing downstream synthetic failures.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). -

Acquisition: Acquire

H (400 MHz) and -

Causality: CDCl

is selected because its residual proton signal (7.26 ppm) sits cleanly between the pyridine H3 signal (~7.15 ppm) and the phenyl multiplet (~7.45 ppm), preventing signal overlap. -

Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm with a sharp, symmetrical line shape (half-height width < 1 Hz). If the TMS peak is broadened or exhibits "shoulders," the magnetic field is poorly shimmed. The spectrum must be rejected and re-acquired, as poor shimming will obscure the subtle meta-coupling (

Hz) between the H3 and H5 pyridine protons.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Background Acquisition: Collect a 32-scan background spectrum of the empty diamond Attenuated Total Reflectance (ATR) crystal.

-

Sample Analysis: Apply 2–3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the ATR anvil and acquire 32 scans from 4000 to 400 cm

. -

Causality: The ATR method is chosen over KBr pelleting because KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3300 cm

that can artificially obscure the critical, weak aromatic C-H stretches at 3060 cm -

Self-Validation Check: The initial background spectrum must show >95% transmittance across the entire analytical range. Any anomalous peaks in the background indicate crystal contamination, requiring immediate solvent cleaning (isopropanol/acetone) until a flat baseline is restored.

C. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

-

Acquisition: Inject 1 µL into the LC-MS system, operating the ESI source in positive ion mode.

-

Causality: Formic acid acts as a volatile proton source. The basic nitrogen of the pyridine ring readily accepts this proton, facilitating the highly efficient formation of the

pseudomolecular ion. -

Self-Validation Check: The isotopic signature of the chlorine atom acts as an internal validation metric. Because chlorine exists naturally as

Cl (75%) and

Caption: Workflow for the comprehensive spectroscopic characterization of the pyridine scaffold.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic data for 4-chloro-2-methyl-6-phenylpyridine, synthesized from established literature values of 2[2].

Table 1: H NMR Assignments (400 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| C2-CH | 2.62 | Singlet (s) | 3H | - | Methyl protons |

| C3-H | 7.15 | Doublet (d) | 1H | ~1.5 | Pyridine proton (shielded by CH |

| C6-Ph (m, p) | 7.42 - 7.50 | Multiplet (m) | 3H | - | Phenyl meta and para protons |

| C5-H | 7.65 | Doublet (d) | 1H | ~1.5 | Pyridine proton (deshielded by Ph) |

| C6-Ph (o) | 7.95 - 8.02 | Multiplet (m) | 2H | - | Phenyl ortho protons |

Table 2: C NMR Assignments (100 MHz, CDCl )

| Chemical Shift ( | Carbon Type | Structural Assignment |

| 24.5 | Primary (CH | C2-Methyl |

| 118.2 | Tertiary (CH) | Pyridine C5 |

| 122.5 | Tertiary (CH) | Pyridine C3 |

| 127.1, 128.8, 129.5 | Tertiary (CH) | Phenyl (ortho, meta, para) |

| 138.5 | Quaternary (C) | Phenyl ipso-C |

| 145.0 | Quaternary (C-Cl) | Pyridine C4 |

| 158.5 | Quaternary (C-Ph) | Pyridine C6 |

| 159.2 | Quaternary (C-CH | Pyridine C2 |

Table 3: FT-IR Spectroscopy (ATR Method)

| Wavenumber (cm | Intensity | Vibrational Assignment |

| 3060 | Weak | Aromatic C-H stretch (Pyridine & Phenyl rings) |

| 2925 | Weak | Aliphatic C-H stretch (C2-Methyl group) |

| 1585, 1550 | Strong | C=N and C=C aromatic ring stretching |

| 1445 | Medium | Asymmetric C-H bending (Methyl group) |

| 1085 | Strong | C-Cl stretch (Halogenated aromatic) |

| 765, 695 | Strong | Mono-substituted benzene out-of-plane bending |

Table 4: Mass Spectrometry (ESI+, Positive Mode)

| Relative Abundance | Ion Assignment | |

| 204.05 | 100% | |

| 206.05 | ~33% | |

| 168.08 | Variable |

References

-

Benchchem. "4-Chloro-2-methyl-6-phenylpyridine | RUO." Benchchem Product Catalog.3

-

RSC Publishing. "Small organic molecules with tailored structures: initiators in the transition-metal-free C–H arylation of unactivated arenes." RSC Advances, 2020. 1

-

Università di Bologna / Chemistry—A European Journal. "Ligand Synthesis and NMR Spectroscopy of 4-chloro-2-phenylpyridine." Supporting Information. 2

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Chloro-2-methyl-6-phenylpyridine

Executive Summary

The 2,4,6-trisubstituted pyridine motif is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous GPCR modulators (e.g., mGluR5 antagonists), kinase inhibitors, and liquid crystalline materials. 4-Chloro-2-methyl-6-phenylpyridine represents a critical, versatile intermediate in this class. The C4-chlorine atom functions as a high-value "handle" for orthogonal functionalization via palladium-catalyzed cross-coupling (

This application note provides a validated, high-fidelity protocol for the synthesis of this scaffold. Unlike industrial vapor-phase methods, this guide focuses on a scalable solution-phase approach suitable for drug discovery and early-phase development.

Key Technical Advantages

-

Regiocontrol: Utilizes a stepwise condensation to ensure exclusive 2,6-substitution patterns.

-

Scalability: Protocols are designed for gram-to-multigram scale-up.

-

Safety: Includes detailed hazard mitigation for phosphorus oxychloride (

) handling.

Retrosynthetic Logic & Pathway

The synthesis is designed to maximize regiochemical purity. Direct condensation of acetophenone and ammonia often yields inseparable mixtures. Therefore, we employ a deoxychlorination strategy targeting the pyridone tautomer.

Synthetic Pathway Diagram

Figure 1: Stepwise construction of the 2,4,6-trisubstituted pyridine core ensuring regiochemical integrity.

Phase I: Scaffold Construction (Precursor Synthesis)

Objective: Synthesis of 2-methyl-6-phenylpyridin-4(1H)-one. Note: While direct condensation of benzoylacetone with ammonia is possible, the Guareschi-Thorpe type condensation with cyanoacetamide is recommended for higher purity profiles, despite the extra step.

Protocol A: Cyclization to Pyridone Core

Reagents: Benzoylacetone (1.0 eq), Cyanoacetamide (1.1 eq), KOH (1.2 eq), Methanol.

-

Dissolution: In a 500 mL round-bottom flask (RBF), dissolve benzoylacetone (16.2 g, 100 mmol) in Methanol (150 mL).

-

Addition: Add cyanoacetamide (9.2 g, 110 mmol).

-

Base Activation: Add KOH pellets (6.7 g, 120 mmol) dissolved in minimal MeOH dropwise at room temperature. The solution will likely darken.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (precipitate formation is common).

-

Isolation (Intermediate A): Cool to 0°C. The potassium salt or free pyridone often precipitates. Acidify with dilute HCl to pH 4–5 to precipitate the 3-cyano-pyridone. Filter and dry.

-

Decarboxylation (Critical Step): Suspend the crude 3-cyano intermediate in 60%

(5 mL/g). Reflux at 140–150°C for 12 hours. This harsh condition hydrolyzes the nitrile to the acid and thermally decarboxylates it in one pot [1]. -

Neutralization: Pour onto crushed ice. Neutralize carefully with

or NaOH to pH 7. The solid 2-methyl-6-phenyl-4-pyridone will precipitate. -

Purification: Recrystallize from Ethanol/Water.

-

Expected Yield: 60–75% (over two steps).

-

Appearance: Off-white to tan solid.

-

Phase II: Deoxychlorination (Core Protocol)

Objective: Conversion of the 4-pyridone to the 4-chloro derivative. Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack of chloride at the C4 position and aromatization.

Safety Advisory: Handling Phosphorus Oxychloride ( )

-

Hazard:

reacts violently with water, releasing HCl gas and phosphoric acid. It is corrosive and toxic.[1] -

Engineering Controls: All operations must be performed in a fume hood with a functioning sash.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Protocol B: Chlorination

Reagents: 2-Methyl-6-phenyl-4-pyridone (1.0 eq),

-

Setup: Oven-dry a 100 mL pressure tube or RBF equipped with a reflux condenser and a drying tube (

). -

Charging: Add 2-methyl-6-phenyl-4-pyridone (2.0 g, 10.8 mmol).

-

Reagent Addition: Carefully add

(10 mL, ~107 mmol).-

Expert Tip: If the substrate is not soluble, the reaction will become homogeneous upon heating. For difficult substrates, add 0.5 eq of

or Benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst [2].

-

-

Reaction: Heat the mixture to 110–120°C (oil bath temperature) for 4–6 hours.

-

Monitoring: Aliquot 50 µL, quench in MeOH, and check TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar, baseline) should disappear; the product (non-polar) will move to

~0.6–0.8.

-

-

Quenching (The "Exothermic" Step):

-

Cool the reaction mixture to room temperature.

-

Option A (Rotovap): If available, remove excess

under reduced pressure (with a rigorous cold trap) to leave a thick oil. This is safer than direct aqueous quenching. -

Option B (Direct): Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. Do not add water to the reaction.

-

-

Neutralization: Slowly basify the aqueous slurry with

or sat. -

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Workup: Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

10% EtOAc in Hexanes. -

Product:4-Chloro-2-methyl-6-phenylpyridine .[2]

-

Yield: 85–95%.

-

Physical Data: White to pale yellow solid/crystalline.

-

Phase III: Library Diversification (Application)

Context: The 4-chloro substituent is an excellent electrophile for Suzuki-Miyaura coupling, enabling the synthesis of 2,4,6-triarylpyridines.

Protocol C: Suzuki Coupling (General)

Reagents: 4-Chloro-scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

-

Combine scaffold (100 mg), boronic acid, and base in a microwave vial.

-

Add solvent (3 mL) and degas with Argon for 5 mins.

-

Add catalyst and seal.

-

Heat at 100°C for 2–12 hours (or 30 min in microwave).

-

Standard aqueous workup and column purification.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete decarboxylation | Ensure |

| Violent Quench (Step 2) | Excess | Distill off excess |

| Product Hydrolysis | Acidic workup | The 4-chloro group is relatively stable, but prolonged heating in acid can revert it to pyridone. Keep workup basic/neutral. |

| Incomplete Chlorination | Wet reagents |

References

-

Guareschi-Thorpe Condensation & Decarboxylation

-

Mariella, R. P. "The Condensation of Benzoylacetone with Cyanoacetamide." Organic Syntheses, Coll. Vol. 4, p.210 (1963).

-

Note: Adapts the general method for 2,6-disubstituted pyridines.[3]

-

-

Chlorin

):- Wu, Y., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines." Organic Process Research & Development, 2012.

-

BenchChem Application Note: "Chlorination of 4-hydroxy-quinoline derivatives."

-

Medicinal Chemistry Applications

-

Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 1999. (Illustrates the importance of the 2-methyl-6-phenylpyridine scaffold).

-

-

Suzuki Coupling on Chloropyridines

-

Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[3] Angewandte Chemie International Edition, 2002.

-

Sources

4-chloro-2-methyl-6-phenylpyridine as a chemical intermediate

Topic: 4-chloro-2-methyl-6-phenylpyridine as a chemical intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

A Versatile Electrophilic Scaffold for Divergent Library Synthesis [1]

CAS: 412923-41-2 Molecular Formula: C₁₂H₁₀ClN Molecular Weight: 203.67 g/mol [1][2]

Introduction & Structural Utility

In the landscape of medicinal chemistry, the pyridine ring remains a "privileged structure," appearing in over 100 FDA-approved drugs. 4-chloro-2-methyl-6-phenylpyridine represents a high-value scaffold due to its unique substitution pattern, which offers three distinct vectors for chemical diversification:

-

The C4-Chloro Handle (Electrophile): The chlorine atom at the 4-position is activated by the electron-deficient pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This is the primary site for introducing diversity.

-

The C6-Phenyl Anchor (Lipophile): The phenyl ring provides a stable hydrophobic moiety often required for receptor binding pockets (e.g., mGluR5 allosteric sites, kinase hydrophobic pockets).

-

The C2-Methyl Group (Metabolic/Synthetic Handle): This group can serve as a steric block to prevent N-oxidation or be functionalized via lateral lithiation/oxidation to aldehydes or carboxylic acids.[1]

Therapeutic Relevance

This scaffold is structurally homologous to the mGluR5 antagonist class (e.g., MPEP analogues), where the 2,6-substitution pattern is critical for allosteric modulation. Furthermore, 4-functionalized pyridines are key pharmacophores in kinase inhibitors (e.g., targeting VEGFR or p38 MAP kinase) and anti-inflammatory agents .

Synthetic Utility & Reactivity Profile

The utility of 4-chloro-2-methyl-6-phenylpyridine lies in the differential reactivity of its positions.[1] The C4-chlorine is significantly more reactive than a C2- or C6-chlorine would be in a similar electronic environment due to the para-relationship with the ring nitrogen, which efficiently stabilizes the Meisenheimer complex intermediate during SNAr.[1]

Decision Tree: Functionalization Pathways

The following diagram illustrates the logical workflow for diversifying this intermediate.

Caption: Divergent synthesis pathways from the 4-chloro-2-methyl-6-phenylpyridine scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (From Pyridone)

If the 4-chloro intermediate is not purchased, it is best synthesized from 2-methyl-6-phenylpyridin-4(1H)-one .[1]

Reagents:

-

2-methyl-6-phenylpyridin-4(1H)-one (1.0 equiv)[1]

-

Phosphorus oxychloride (POCl₃) (5.0 equiv) [Warning: Corrosive/Toxic ]

-

Solvent: Neat or Toluene (if temperature control is needed)

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Addition: Charge the flask with the pyridone precursor. Carefully add POCl₃. Note: The reaction is exothermic; add slowly if scaling up >10g.

-

Reaction: Heat the mixture to reflux (105°C) for 4–6 hours.

-

Self-Validation: Monitor reaction progress by TLC (20% EtOAc/Hexanes). The starting pyridone (polar, low R_f) should disappear, replaced by the less polar chloride (high R_f).

-

-

Workup (Critical Safety Step):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess POCl₃. Do not add water to the reaction flask.

-

Neutralize the aqueous slurry to pH ~8 using saturated Na₂CO₃ or NH₄OH.

-

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: The crude product is often pure enough for use. If not, purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes coupling the 4-chloro scaffold with an aryl boronic acid to generate a biaryl system.[1]

Reagents:

-

Aryl Boronic Acid (1.2 equiv)[4]

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or Schlenk tube, combine the pyridine intermediate, boronic acid, and base. Add the solvent mixture.[5] Sparge with Argon/Nitrogen for 10 minutes to remove dissolved oxygen (crucial for Pd(0) longevity).

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive pressure of inert gas. Seal the vessel.

-

Reaction:

-

Thermal: Heat at 90–100°C for 12–16 hours.

-

Microwave: Heat at 120°C for 30–60 minutes.

-

-

Validation: Check LC-MS for the mass of the biaryl product (M+1). The chloride peak (M and M+2 in 3:1 ratio) should vanish.

-

Purification: Filter through a Celite pad to remove Palladium black. Concentrate and purify via silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Conversion | Oxidative addition to 4-Cl is slow | Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) or precatalysts like Pd-G3-XPhos.[1] |

| Protodeboronation | Boronic acid instability | Use Boronic Ester (Pinacol) or increase base concentration; switch to anhydrous conditions (Dioxane/K3PO4). |

| Homocoupling | Oxygen in system | Re-degas solvents rigorously; ensure inert atmosphere is maintained. |

Protocol C: Nucleophilic Aromatic Substitution (SNAr) with Amines

The 4-chloro position is sufficiently activated for direct displacement by primary and secondary amines, avoiding the need for transition metals.

Reagents:

-

Primary/Secondary Amine (2.0–3.0 equiv)

-

Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO[1]

-

Base: DIPEA (3.0 equiv) (Optional if amine is valuable, otherwise use excess amine)

Procedure:

-

Mix: Dissolve the chloropyridine in NMP (concentration ~0.5 M). Add the amine and DIPEA.

-

Heat:

-

Aliphatic Amines: Heat to 120°C (microwave or sealed tube).

-

Anilines (Aromatic amines): These are less nucleophilic. Higher temperatures (150–180°C ) or acid catalysis (p-TsOH) may be required. Note: For anilines, Buchwald coupling (Protocol B) is often preferred over S_NAr.

-

-

Workup: Dilute with water and extract with EtOAc. Back-extract the organic layer with water to remove NMP.[1]

-

Characterization: 1H NMR will show the loss of the aromatic protons meta to the nitrogen if the substitution pattern changes, but primarily look for the integration of the new amine protons.

Safety & Handling Data

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Precautions:

-

POCl₃ Residues: If synthesizing, ensure the product is completely free of phosphoryl chloride traces before biological testing, as POCl₃ hydrolyzes to HCl, causing false positives in assays or toxicity.

-

Storage: Store under inert atmosphere at 2–8°C. The 4-chloro group is stable to moisture but can hydrolyze slowly under strongly acidic/basic aqueous conditions over prolonged periods.[1]

References

-

Synthesis of 4-Chloropyridines

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

Context: General protocol for converting 4-pyridones to 4-chloropyridines.[1]

-

mGluR5 Antagonists & Pyridine Scaffolds

-

Source: Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology, 38(10), 1493-1503. Link

- Context: Establishes the biological relevance of the 2-methyl-6-phenyl-pyridine motif in neuroscience.

-

-

Palladium-Catalyzed Couplings on Chloropyridines

-

Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

- Context: Mechanistic grounding for the Suzuki coupling protocol provided above.

-

-

Chemical Identity

Sources

- 1. 2-methyl-6-phenylpyridine 1-oxide - CAS号 20531-89-9 - 摩熵化学 [molaid.com]

- 2. 4-Chloro-2-methyl-6-phenylpyridine|RUO [benchchem.com]

- 3. CN101998961A - ç»å代ç2-è¯åº-å¡å¶è¡çç© - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 4-Chloro-2-methylpyridine | C6H6ClN | CID 581392 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 4-chloro-2-methyl-6-phenylpyridine in medicinal chemistry

This guide outlines the technical utility, synthesis, and application protocols for 4-chloro-2-methyl-6-phenylpyridine (CAS 412923-41-2), a privileged scaffold in medicinal chemistry.[1]

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine serves as a high-value electrophilic scaffold for constructing trisubstituted pyridine libraries.[1] Its structural triad—a reactive 4-chloro handle, a sterically demanding 6-phenyl group, and a chemically versatile 2-methyl group—allows for orthogonal functionalization.[1] This compound is particularly relevant in the development of kinase inhibitors , SET7/9 methyltransferase antagonists , and GPCR modulators where the 2,6-disubstitution pattern enforces specific conformational lock-in within hydrophobic binding pockets.[1]

Chemical Profile & Reactivity Logic

| Property | Specification |

| IUPAC Name | 4-chloro-2-methyl-6-phenylpyridine |

| CAS Number | 412923-41-2 |

| Molecular Weight | 203.67 g/mol |

| Reactivity Hotspot (C4-Cl) | Highly activated for SNAr and Pd-catalyzed cross-couplings due to pyridine nitrogen electron withdrawal.[1][2] |

| Steric Anchor (C6-Ph) | Provides π-π stacking interactions; directs regioselectivity during C-H activation.[1] |

| Metabolic Handle (C2-Me) | Benzylic-like position; susceptible to oxidation (to -COOH) or radical halogenation.[1] |

Synthesis Protocol: The "Pyridone-POCl3" Route

Rationale: Direct chlorination of pyridine is difficult.[1] The industry-standard approach constructs the ring as a 4-pyridone, then converts the hydroxyl equivalent to a chloride.[1]

Phase A: Cyclization to 2-methyl-6-phenylpyridin-4(1H)-one

Reaction Principle: Condensation of ethyl benzoylacetate with 3-aminocrotononitrile (or equivalent acetoacetate/ammonia source).[1]

-

Reagents: Ethyl benzoylacetate (1.0 eq), 3-aminocrotononitrile (1.0 eq), Polyphosphoric acid (PPA) or solvent-free heat.[1]

-

Procedure:

Phase B: Deoxychlorination to 4-chloro-2-methyl-6-phenylpyridine

Reaction Principle: Nucleophilic aromatic substitution of the activated enol phosphate intermediate.[1]

-

Reagents: 2-methyl-6-phenylpyridin-4(1H)-one (1.0 eq), POCl3 (neat, excess), PCl5 (0.1 eq - catalyst).

-

Step-by-Step Protocol:

-

Setup: Flame-dried RBF with a reflux condenser and CaCl2 guard tube.

-

Addition: Charge pyridone precursor. Add POCl3 (5–10 volumes). Add PCl5 carefully.[1]

-

Reaction: Reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (the polar pyridone spot disappears; a non-polar UV-active spot appears).[1]

-

Workup (Critical Safety): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia solution (pH > 8) to quench excess POCl3 and neutralize HCl. Exothermic!

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na2SO4.[1][4]

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).[1][5]

-

Characterization: 1H NMR (CDCl3): δ ~7.9 (d, 2H, Ph), 7.4 (m, 3H, Ph), 7.2 (s, 1H, H3/H5), 2.6 (s, 3H, Me).[1]

-

Divergent Application Protocols

Workflow A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Installing aryl groups at C4 to access kinase inhibitor scaffolds.[1]

Mechanism: The electron-deficient pyridine ring facilitates oxidative addition of Pd(0) into the C-Cl bond faster than in chlorobenzenes.[1]

Protocol:

-

Vessel: Microwave vial or sealed tube.

-

Charge:

-

4-chloro-2-methyl-6-phenylpyridine (1.0 eq, 0.5 mmol)[1]

-

Arylboronic acid (1.2 eq)

-